Uramil
Description
Historical Context of Uramil Discovery and Early Scientific Investigations
The discovery of this compound is intricately linked to the pioneering work of German chemists Justus von Liebig and Friedrich Wöhler in the 19th century. In 1838, Liebig and Wöhler identified this compound as one of the degradation products resulting from the "innumerable metamorphoses" of uric acid britannica.comthermofisher.com. Their extensive investigations into the constituents and degradation products of urine between 1837 and 1838 led to the classification and analysis of several complex organic compounds, including urea (B33335), uric acid, allantoin, and this compound britannica.com.
Early methods for preparing this compound involved boiling alloxantin (B145670) with ammonium (B1175870) chloride drugfuture.com. Another synthetic route involved the reduction of 5-nitrobarbituric acid using tin and hydrochloric acid drugfuture.com. Furthermore, this compound could be synthesized from barbituric acid, sodium nitrite, and sodium hydrosulfite drugfuture.com. The compound was also noted to be a product of the hydrolysis of purpuric acid, a nitrogenous acid related to barbituric acid wikipedia.org.
This compound presents as crystals that tend to discolor upon exposure to air. It does not melt below 400°C and exhibits varying solubility: it is insoluble in cold water, ether, and chloroform, sparingly soluble in hot water, and soluble in solutions of alkali hydroxides, ammonia (B1221849), and sulfuric acid drugfuture.com.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₃ | drugfuture.comnih.gov |
| CAS Registry Number | 118-78-5 | drugfuture.comnih.gov |
| PubChem CID | 67051 | nih.govnih.gov |
| Molecular Weight | 143.10 g/mol | drugfuture.comnih.gov |
| XLogP3 (predicted) | -2.1 | nih.govuni.lu |
| Appearance | Crystals, discolors in air | drugfuture.com |
| Melting Point | Does not melt below 400°C | drugfuture.com |
| Solubility | Insoluble in cold water, ether, chloroform; sparingly soluble in hot water; soluble in alkali hydroxides, ammonia, sulfuric acid | drugfuture.com |
Significance of this compound within Nitrogen-Containing Heterocyclic Chemistry Research
This compound is classified as a derivative of barbituric acid, characterized by a pyrimidine (B1678525) ring—a six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3—with an amino group attached at the 5-position ontosight.ai. This structural motif places this compound firmly within the class of nitrogen-containing heterocyclic compounds, often referred to as aza-heterocycles.
Nitrogen-containing heterocycles are of paramount importance in chemical research due to their ubiquitous presence and diverse roles. They form the core structures of numerous natural products and are indispensable building blocks in the synthesis of a wide array of chemical compounds frontiersin.orgresearchgate.netnih.gov. The significance of these compounds stems from their unique structural skeletons, which enable them to participate in various chemical reactions and interactions researchgate.netijcaonline.org.
In contemporary chemical research, nitrogen-containing heterocycles, including pyrimidine derivatives like this compound, are continuously investigated for their versatile applications. They serve as crucial ligands in transition-metal catalysis and organocatalysis, contributing to the development of more efficient and selective synthetic methods frontiersin.org. The ability of the nitrogen atom to readily form hydrogen bonds with various targets further enhances their utility as building blocks in the design of functional molecules nih.gov.
Evolution of Research Trajectories in this compound Chemistry
The research trajectories in this compound chemistry, while not always explicitly detailed in isolation, have evolved within the broader context of nitrogen-containing heterocyclic chemistry. The initial focus on its discovery and basic synthetic routes laid the groundwork for further exploration britannica.comdrugfuture.com. As analytical techniques advanced, a deeper understanding of its chemical properties and reactivity became possible drugfuture.com.
The ongoing demand for efficient and general preparation methods for nitrogen-containing heterocycles continues to drive research, aiming to diversify their structural backbones and expand their applications frontiersin.org. This includes the development of innovative synthetic strategies for constructing these compounds, such as copper-catalyzed methods and approaches utilizing aziridine (B145994) ring-opening reactions frontiersin.org. While these advancements are broad, this compound, as a fundamental pyrimidine derivative, benefits from and contributes to this evolving landscape of synthetic organic chemistry. The continuous investigation into the usage of nitrogen-containing heterocycles as ligands and catalysts in various chemical reactions highlights the dynamic nature of this research area frontiersin.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,5H2,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZLWHRJMYZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059478 | |
| Record name | Uramil | |
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Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-78-5 | |
| Record name | 5-Amino-2,4,6(1H,3H,5H)-pyrimidinetrione | |
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| Record name | Uramil | |
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| Record name | Uramil | |
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| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-amino- | |
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| Record name | 5-aminobarbituric acid | |
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| Record name | URAMIL | |
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Advanced Synthetic Methodologies for Uramil and Its Precursors
Refined Synthetic Routes for Uramil from Alloxantin (B145670) and Related Compounds
Historically, this compound has been synthesized through various methods, including the boiling of alloxantin with ammonium (B1175870) chloride and the reduction of nitrosobarbituric acid (violuric acid) or nitrobarbituric acid. orgsyn.org A well-documented and reliable method involves the reduction of nitrobarbituric acid using tin and hydrochloric acid. orgsyn.org
This classical procedure, detailed in Organic Syntheses, involves the gradual addition of mossy tin to a heated mixture of nitrobarbituric acid and concentrated hydrochloric acid. orgsyn.org The reaction proceeds until the yellow color of the nitrobarbituric acid disappears, indicating its complete reduction. orgsyn.org The this compound product is then crystallized from the acidic solution upon cooling. This method provides a good yield of 63–73%. orgsyn.org
Table 1: Key Parameters for the Synthesis of this compound from Nitrobarbituric Acid orgsyn.org
| Parameter | Value |
| Starting Material | Nitrobarbituric Acid |
| Reducing Agent | Mossy Tin |
| Acid Medium | Concentrated Hydrochloric Acid |
| Reaction Temperature | Heated on a boiling water bath |
| Yield | 63–73% |
| Product Appearance | Fine, white powder which becomes pink to red on standing |
Modern refinements to these classical routes often focus on improving yield, purity, and safety, as well as reducing environmental impact. While the fundamental chemical transformations remain similar, advancements in reaction monitoring, purification techniques, and the use of alternative reducing agents are areas of ongoing research.
Electrochemical Synthesis of this compound: Methodological Advancements and Mechanistic Insights
Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds by replacing chemical redox reagents with electrons. nih.gov The electrochemical reduction of violuric acid (5-nitrosobarbituric acid) presents a direct and controllable route to this compound.
The mechanism of this electrochemical synthesis involves the transfer of electrons to the nitroso group of violuric acid at the cathode surface. This reduction process leads to the formation of the corresponding amino group, yielding this compound. Cyclic voltammetry studies of violuric acid can provide valuable insights into the redox potentials and the kinetics of the electron transfer process. researchgate.netossila.com A typical cyclic voltammogram would show a cathodic peak corresponding to the reduction of the nitroso group. nih.govresearchgate.net The position and shape of this peak can be influenced by factors such as the electrode material, the solvent, and the pH of the electrolyte solution.
Table 2: Conceptual Mechanistic Steps in the Electrochemical Synthesis of this compound
| Step | Description |
| 1. Diffusion | Violuric acid molecules diffuse from the bulk solution to the cathode surface. |
| 2. Electron Transfer | At the appropriate potential, electrons are transferred from the cathode to the nitroso group of violuric acid. |
| 3. Protonation | The reduced intermediate undergoes protonation, sourcing protons from the solvent or electrolyte. |
| 4. Formation of this compound | Further reduction and protonation steps lead to the final this compound product. |
| 5. Diffusion | The this compound product diffuses away from the electrode surface into the bulk solution. |
Advancements in electrochemical synthesis include the development of novel electrode materials with high efficiency and selectivity, the use of flow electrolysis cells for continuous production, and the optimization of reaction conditions to maximize yield and minimize energy consumption. nih.gov These advancements make the electrochemical synthesis of this compound a promising and sustainable alternative to traditional chemical methods.
Green Chemistry Approaches in this compound Synthesis Research
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be considered, drawing parallels from the synthesis of related uracil (B121893) derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netresearchgate.net The synthesis of substituted uracils and thiouracils has been successfully achieved in good yields under solvent-free conditions using microwave irradiation. researchgate.net This methodology could potentially be adapted for the synthesis of this compound from suitable precursors, such as the condensation of urea (B33335) with a functionalized malonic acid derivative.
Solvent-free synthesis, or solid-state synthesis, is another key green chemistry technique that minimizes the use of volatile organic solvents, thereby reducing environmental pollution and simplifying product purification. semanticscholar.orgjocpr.com The condensation of various starting materials to form heterocyclic compounds, including uracil derivatives, has been effectively carried out under solvent-free conditions, sometimes employing grinding techniques to facilitate the reaction. jocpr.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. nih.govchemistryviews.org While specific enzymatic routes to this compound are not yet widely reported, the potential for using enzymes for steps such as selective reduction or amination exists and represents a promising area for future research.
Table 3: Comparison of Green Synthesis Approaches Potentially Applicable to this compound
| Approach | Key Principles | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Reduced reaction times, higher yields, potential for solvent-free conditions. |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. | Reduced waste, simplified work-up, lower environmental impact. |
| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. |
Stereoselective Synthesis Strategies for Chiral this compound Analogues
The introduction of chirality into the this compound scaffold opens up possibilities for the development of novel compounds with specific biological activities. While the synthesis of chiral this compound itself is not extensively documented, strategies for the stereoselective synthesis of chiral barbituric acid and uracil analogues provide a strong foundation for developing such methods. nih.govnih.gov
The catalytic asymmetric α-functionalization of prochiral barbituric acids is a key strategy to introduce a stereocenter at the C5 position. nih.gov This can be achieved using chiral catalysts, such as organocatalysts or metal complexes, to direct the approach of an electrophile to one face of the barbituric acid ring.
Another approach involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary can be temporarily attached to the barbituric acid or a precursor, directing a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the chiral product.
Furthermore, stereoselective methods have been developed for the synthesis of C5-substituted uracil analogues. nih.govfiu.edu These methods often involve the stereocontrolled addition of a nucleophile to a C5-functionalized uracil derivative. For instance, the nucleophilic addition to a chiral sulfinimine derived from a 5-formyluracil (B14596) derivative has been used to create chiral side chains at the C5 position with high stereoselectivity. nih.gov
Table 4: Potential Strategies for the Stereoselective Synthesis of Chiral this compound Analogues
| Strategy | Description | Key Considerations |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce stereoselectivity in the formation of a new chiral center. | Catalyst design, reaction optimization for high enantiomeric excess. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral moiety to direct a stereoselective transformation. | Efficient attachment and removal of the auxiliary, high diastereoselectivity. |
| Stereoselective Functionalization of a Precursor | Introduction of chirality through a stereocontrolled reaction on a pre-existing uracil or barbituric acid scaffold. | Availability of suitable chiral precursors, control of stereochemistry in subsequent steps. |
The development of these stereoselective strategies is crucial for accessing enantiomerically pure this compound analogues for evaluation in various applications, including medicinal chemistry.
Mechanistic Elucidation of Uramil Chemical Transformations
Detailed Reaction Mechanisms in Uramil Formation from Precursors
The formation of this compound, or 5-aminobarbituric acid, is a critical step in the degradative oxidation of purine (B94841) compounds, most notably uric acid. The reaction mechanism typically involves the treatment of uric acid with an oxidizing agent like nitric acid. This process initiates a cascade of reactions leading to the formation of several intermediates.
The pathway begins with the hydration of uric acid, which exists in tautomeric lactam and lactim forms. The subsequent ring-opening of the five-membered imidazole ring of a carbinolamine intermediate yields 5-ureidobarbituric acid. This intermediate is key to the formation of this compound. The hydrolysis of the ureido group in 5-ureidobarbituric acid leads to the cleavage of a C-N bond, releasing carbamic acid and yielding 5-aminobarbituric acid, which is this compound. researchgate.net This transformation is a crucial branch in the complex degradation pathway of uric acid, providing one of the essential precursors for the murexide reaction. researchgate.netsciepub.com
Oxidative degradation of Uric Acid.
Formation of an intermediate, 5-ureidobarbituric acid.
Hydrolysis of the ureido group.
Formation of this compound and Carbamic Acid.
| Precursor/Intermediate | Role in the Pathway | Resulting Product(s) |
|---|---|---|
| Uric Acid | Starting Material | Alloxan (B1665706), 5-Ureidobarbituric acid |
| 5-Ureidobarbituric acid | Direct Precursor to this compound | This compound, Carbamic acid |
Hydrolytic Pathways of this compound: Advanced Mechanistic Studies
The hydrolysis of this compound represents a significant transformation pathway for this compound. Mechanistic studies indicate that the hydrolysis can be complex, often involving the formation of a hemiaminal intermediate. sciepub.com This process involves the nucleophilic attack of water on the carbonyl groups of the barbituric acid ring structure.
While specific kinetic data for this compound hydrolysis is sparse in the literature, analogies can be drawn from studies on related pyrimidine (B1678525) heterocycles. For instance, the acid-catalyzed hydrolysis of uridine to uracil (B121893) involves the hydration of the 5,6-double bond to form a 6-hydroxy-5,6-dihydrouridine intermediate. nih.govresearchgate.net This suggests that for this compound, protonation of the ring could facilitate nucleophilic attack by water. The "assisted hydrolysis" of this compound points towards a mechanism where the amino group at the 5-position may influence the reactivity of the carbonyl groups, potentially through intramolecular interactions that stabilize intermediates. sciepub.com The formation of a hemiaminal, a typically unstable intermediate, highlights a key step in the ring-opening or degradation of the this compound structure under hydrolytic conditions.
Oxidative Chemistry of this compound: Reaction Pathways and Product Formation
The oxidative chemistry of this compound is central to its role in color-forming reactions like the murexide test. This compound itself can be oxidized, and it also reacts with other oxidation products. When this compound is treated with an oxidizing agent, such as mercury oxide, it participates in the formation of murexide. wikipedia.org
The reaction pathways in an oxidative environment can be complex. Adventitious electron transfers to molecular oxygen can create reactive oxygen species (ROS) like superoxide and hydrogen peroxide, which are capable of oxidizing biomolecules. nih.gov In the context of this compound, oxidation can lead to the formation of radical species or more highly oxidized structures. The specific products formed depend on the oxidant used and the reaction conditions. For example, in the presence of alloxan (an oxidized derivative of uric acid), this compound undergoes a condensation reaction rather than a simple oxidation of its amino group. The study of atmospheric oxidation mechanisms of related heterocyclic compounds, such as imidazole initiated by hydroxyl radicals, shows that such reactions can proceed rapidly via addition or abstraction pathways, indicating the potential for complex oxidative transformations of this compound. nih.govrsc.org
| Reactant | Oxidizing Agent/Condition | Key Product | Reaction Type |
|---|---|---|---|
| This compound | Mercury Oxide | Murexide | Oxidative Condensation |
| This compound & Alloxan | Ammonia (B1221849) | Purpuric Acid (Murexide) | Condensation |
Role of this compound in the Murexide Reaction Mechanism
The murexide reaction is a classic chemical test for the identification of uric acid and other purine derivatives. This compound plays a central and indispensable role as a direct precursor to the final colored product. The mechanism involves the reaction of this compound (5-aminobarbituric acid) with alloxan, which is also formed from the nitric acid oxidation of uric acid. sciepub.com
The core of the reaction is a condensation between the amino group of this compound and a carbonyl group of alloxan. researchgate.netsciepub.com This reaction forms an azomethine linkage (-N=C-), connecting the two barbituric acid ring systems. The resulting molecule is purpuric acid. In the presence of ammonia, purpuric acid is converted to its ammonium (B1175870) salt, murexide, which exhibits a characteristic purple color. researchgate.netsciepub.com Purpuric acid itself is known to be susceptible to hydrolysis, which can readily break it down back into its precursors, alloxan and this compound. researchgate.net This equilibrium underscores the dynamic nature of the murexide complex.
The step-by-step mechanism is as follows:
Formation of this compound and alloxan from uric acid oxidation.
Nucleophilic attack of the amino group of this compound on a carbonyl carbon of alloxan.
Dehydration to form the C=N double bond (azomethine group).
Formation of purpuric acid.
Reaction with ammonia to form the colored ammonium salt, murexide.
Investigations into Catalytic Effects on this compound Reactivity
The reactivity of this compound, like many organic compounds, can be significantly influenced by catalysts. While specific studies focusing solely on catalytic effects on this compound are not extensively detailed in the available literature, principles from related chemical systems suggest potential catalytic pathways.
For instance, metal catalysis is known to be effective in a wide range of reactions involving nitrogen-containing heterocycles and nitrile groups. mdpi.comrsc.org Transition metals such as palladium, copper, nickel, and cobalt could potentially catalyze reactions involving the amino group of this compound, such as amination or coupling reactions. nih.gov Palladium catalysts, for example, are highly effective for the amination of aryl halides and could theoretically be adapted for reactions involving this compound as the amine source. nih.gov Similarly, Cu(II) ions have been shown to tune the reactivity of nitriles, suggesting that metal ions could coordinate with the nitrogen or oxygen atoms in the this compound ring, thereby activating the molecule for subsequent reactions. rsc.org
Furthermore, the influence of the reaction environment, such as the choice of solvent or base, can have a catalytic or rate-enhancing effect. In palladium-catalyzed aminations, the choice of base and solvent dramatically affects reaction speed and yield. nih.gov It is plausible that similar effects would be observed in catalyzed reactions of this compound, where the reaction conditions could be optimized to favor specific transformation pathways.
Uramil Derivatives in Advanced Chemical Research
Design and Synthesis of Novel Uramil Derivatives
The synthesis of novel this compound derivatives involves strategic modifications at different positions of the this compound core, leading to compounds with diverse chemical and physical properties. These modifications often target the nitrogen atoms (N-substituted), carbon atoms (C-substituted), or involve cyclization reactions to form annulated systems.
N-Substituted this compound Derivatives: Synthetic Strategies and Conformational Analysis
N-substitution on the this compound scaffold typically involves modifying the nitrogen atoms within the pyrimidine (B1678525) ring (N1 and N3) or the nitrogen atom of the amino group at the C5 position. Synthetic strategies for N-substituted derivatives often leverage nucleophilic reactions. For instance, the alkylation of uracil (B121893) and its derivatives at the N1 position has been explored, sometimes leading to mixtures of N1-mono and N1,N3-disubstituted products depending on reaction conditions google.com. While specific detailed synthetic strategies for N-substituted this compound derivatives are not extensively detailed in the provided search results, general approaches for N-substituted urea (B33335) and uracil derivatives (which share structural similarities to this compound) include reactions of primary amides with reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source, leading to N-substituted ureas organic-chemistry.orgthieme.de. Similarly, the condensation of 5-bromouracil (B15302) with various amines (aliphatic, alicyclic, aromatic) has been reported to yield 5-amino derivatives of uracil, which involves N-substitution on the amino group at C5 or potentially the ring nitrogens depending on the specific reaction and starting materials mdpi.com.
Conformational analysis of N-substituted derivatives is crucial as it influences their reactivity and interactions. For urea derivatives, studies have shown that N-substitution can affect rotational barriers around the C(sp²)-N and N-C(sp³) or N-C(aryl) bonds nih.govresearchgate.net. For example, the rotation about the C(sp²)-N bond in alkylureas and phenylurea is slightly more hindered (8.6–9.4 kcal/mol) compared to the unsubstituted molecule (8.2 kcal/mol) nih.gov. The lowest energy conformations for alkylureas often involve cis and anti geometries, while phenylurea can exhibit a trans isomer in a syn geometry nih.gov. Such conformational preferences, driven by steric and electronic effects, are critical for understanding the behavior of N-substituted this compound derivatives in various applications.
C-Substituted this compound Derivatives: Regioselective Functionalization Approaches
C-substitution on the this compound core primarily focuses on the C5 position, given that this compound itself is 5-aminobarbituric acid. Regioselective functionalization at this carbon position is vital for introducing specific functionalities while preserving the core structure. The synthesis of 5-amino derivatives of uracil (a close analogue to this compound) has been achieved through bromine atom substitution reactions in 5-bromouracil, where condensation with amines leads to 5-arylaminouracils in good yields (68–80%) mdpi.com. This demonstrates a regioselective approach to introduce diverse substituents at the C5 position via nucleophilic aromatic substitution or similar mechanisms. Another strategy involves chemoselective carbene insertion and subsequent cyclization cascades to access C-substituted piperazinones, which are related heterocyclic systems rsc.org. While not directly on this compound, these methods highlight the importance of controlling reactivity at specific carbon centers to achieve desired C-substituted products.
Annulated this compound Systems: Cyclization Reactions and Structural Diversity
Annulated this compound systems involve the fusion of additional rings onto the this compound core, leading to more complex and structurally diverse molecules. Cyclization reactions are key to constructing these fused ring systems. For instance, palladium-catalyzed cyclization reactions have been employed to synthesize cyclic ureas, imidazopyridinones, and benzoimidazolones, demonstrating efficient routes to create fused heterocyclic compounds organic-chemistry.org. These reactions often involve the formation of new C-C, C-O, and C-N bonds under mild conditions, as seen in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-iodoanilines, CO2, and isocyanides acs.org.
While specific examples of this compound-annulated systems are not explicitly detailed in the provided search results, the principles of cyclization reactions applied to related heterocyclic compounds suggest potential pathways. For example, the construction of complex molecules under metal-free conditions via cascade aminomethylation and intramolecular cyclization of allenamides has been reported to yield tetrahydro-β-carboline derivatives, illustrating the power of cascade reactions in creating structural diversity google.comresearchgate.net. Similarly, the synthesis of heteroannulated chromones fused with various heterocyclic systems has been achieved through reactions with cyclic methylene (B1212753) compounds, highlighting the versatility of such approaches for creating diverse fused ring structures researchgate.net. The ability to control regioselectivity and stereoselectivity in these cyclization reactions is paramount for accessing specific annulated this compound architectures.
Supramolecular Chemistry of this compound Derivatives
Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the design and construction of complex functional architectures through non-covalent interactions researchgate.netnih.gov. This compound derivatives, with their inherent hydrogen bonding capabilities and potential for π-π stacking, are promising building blocks for supramolecular assemblies.
Host-Guest Interactions Involving this compound Scaffolds
Host-guest chemistry is a cornerstone of supramolecular chemistry, where a "host" molecule encapsulates a "guest" molecule through specific non-covalent interactions such as hydrogen bonding, hydrophobic effects, and ion-dipole interactions nih.govrsc.orgnih.gov. While macrocyclic hosts like cucurbiturils are well-known for their host-guest properties researchgate.netnih.govrsc.orgnih.govresearchgate.netrsc.orgnih.gov, research has also explored systems "based on this compound" for host-guest complexes core.ac.uk and "this compound and its azo-dyes" in host-guest interactions dntb.gov.ua. This suggests that this compound scaffolds, or derivatives incorporating this compound, can be designed to act as hosts or guests in molecular recognition events.
The specific structural features of this compound, including its pyrimidine ring and amino/carbonyl groups, provide multiple sites for hydrogen bonding and other non-covalent interactions. This makes them suitable for recognizing and binding various guest molecules, including ions or neutral species. Such interactions can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC), which reveal chemical shift changes and thermodynamic parameters of complexation, respectively rsc.orgnih.gov. For instance, studies on host-guest interactions often analyze upfield or downfield shifts in NMR spectra to infer the mode of interaction between host and guest nih.gov.
The potential applications of this compound-based host-guest systems could extend to molecular sensing, separation, and even drug delivery, by leveraging their specific binding affinities and tunable properties.
Self-Assembly Processes of this compound-Based Molecules
Self-assembly is a spontaneous process where disordered components form organized structures through specific local interactions, leading to a thermodynamically more stable system youtube.com. This "bottom-up" manufacturing technique is driven by weak interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions youtube.com. This compound derivatives, with their ability to form multiple hydrogen bonds, are excellent candidates for self-assembly processes.
While direct examples of "this compound-based molecules" forming large-scale self-assembled structures like gels or polymers are not explicitly detailed in the provided search results, the broader context of supramolecular chemistry and self-assembly principles suggests this potential. For instance, self-assembled monolayers (SAMs) are a well-known class of self-assembled chemical structures youtube.comhbni.ac.in. The curriculum mentioning this compound alongside self-assembled monolayers could imply research into this compound's ability to form ordered interfaces hbni.ac.in.
The design of this compound derivatives with specific functionalities could lead to the formation of supramolecular polymers, hydrogels, or crystalline materials through controlled self-assembly. These processes are often influenced by factors such as solvent properties, concentration, and the presence of external stimuli. Research in this area would focus on understanding the driving forces behind the self-assembly of this compound derivatives and controlling the resulting architectures for advanced materials applications.
Coordination Chemistry of Uramil Containing Ligands
Synthesis and Characterization of Metal Complexes with Uramil Ligands
The synthesis of metal complexes involving this compound or its derivatives, such as Schiff bases, typically involves the reaction of a metal salt with the ligand in a suitable solvent. A common method is the direct condensation of 5-aminobarbituric acid with an appropriate aldehyde or ketone to form a Schiff base ligand, which is then reacted with a transition metal salt. academicjournals.orgresearchgate.netumich.edu
General synthetic procedures often involve dissolving the this compound-derived ligand in a hot ethanolic solution, followed by the addition of a metal salt (e.g., chlorides or acetates) dissolved in the same or a different solvent. nih.gov The reaction mixture is typically refluxed for several hours, during which the metal complex precipitates out of the solution. nih.gov The resulting solid complex is then filtered, washed with appropriate solvents like ethanol and ether to remove unreacted starting materials, and dried.
Characterization of these complexes is carried out using a suite of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.
Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups. For instance, a shift in the ν(C=N) (azomethine) band of a Schiff base ligand upon complexation indicates the involvement of the azomethine nitrogen in bonding to the metal ion. nih.gov Similarly, changes in the positions of the carbonyl ν(C=O) bands suggest their participation in coordination. nih.gov
UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex, which can help in determining the coordination geometry around the central metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While used extensively for the characterization of the ligands themselves, its application to paramagnetic transition metal complexes can be limited. However, for diamagnetic complexes, NMR provides detailed structural information. researchgate.netumich.edu
Thermal Analysis (TGA/DTA): Determines the thermal stability of the complexes and can confirm the presence of coordinated or lattice solvent molecules. nih.gov
Molar Conductivity Measurements: Helps in determining whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice, thus indicating the electrolytic or non-electrolytic nature of the complexes.
Recent studies have highlighted the synthesis of Schiff bases derived from 5-aminobarbituric acid, which exhibit multifunctional properties and potential for binding to metal ions. academicjournals.orgresearchgate.net
Chelation Behavior of this compound and Its Derivatives with Transition Metals
This compound and its Schiff base derivatives are versatile ligands capable of coordinating to metal ions in several ways, acting as monodentate, bidentate, or polydentate chelating agents. The potential coordination sites include the oxygen atoms of the carbonyl groups, the nitrogen atom of the amino group, and the deprotonated nitrogen atoms within the pyrimidine (B1678525) ring.
The chelation behavior often depends on the reaction conditions, the nature of the metal ion, and the specific structure of the ligand. In many Schiff base complexes derived from this compound, coordination occurs through the azomethine nitrogen and a deprotonated phenolic oxygen (if present from the aldehyde precursor), creating stable five- or six-membered chelate rings. nih.gov
For the this compound moiety itself, deprotonation typically occurs at the C5-NH2 group or one of the ring N-H groups, allowing the nitrogen to act as a coordination site. The carbonyl oxygens are also potent donor sites. Studies on the related phenobarbital complexes have shown that coordination can occur through the deprotonated nitrogen atom of the barbiturate ring, forming chromophores like [CuN4]. nih.gov In the absence of X-ray crystal structure data for simple this compound-metal complexes, the exact coordination modes are often inferred from spectroscopic data, particularly IR spectroscopy, which shows shifts in the characteristic bands of the potential donor groups upon complexation.
Spectroscopic and Structural Investigations of this compound-Metal Complexes
Spectroscopic and structural studies are crucial for elucidating the geometry and bonding in this compound-metal complexes.
Spectroscopic Investigations:
Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is a primary tool for identifying the ligand's donor atoms. A comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in key vibrational bands. For example, in Schiff base complexes, a shift of the ν(C=N) band to a different frequency upon complexation is strong evidence of coordination through the imine nitrogen. nih.gov The disappearance of the phenolic ν(O-H) band indicates deprotonation and coordination of the oxygen atom. nih.gov New bands appearing at lower frequencies are often assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations.
Electronic (UV-Visible) Spectroscopy: The electronic spectra of this compound-metal complexes provide insights into the d-orbital splitting and the coordination environment of the metal ion. The spectra typically show bands corresponding to d-d transitions (for transition metals) and charge-transfer transitions. researchgate.netillinois.edu The position and number of the d-d transition bands can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square planar. dalalinstitute.com
The table below summarizes typical IR spectral data for a Schiff base ligand and its cobalt(II) complex, illustrating the changes upon coordination.
| Vibrational Mode | Frequency in Ligand (cm⁻¹) | Frequency in Co(II) Complex (cm⁻¹) | Inference |
| ν(C=O) amide | 1683 | 1675 | Coordination via carbonyl oxygen |
| ν(C=N) azomethine | 1618 | 1635 | Coordination via azomethine nitrogen |
| ν(O-H) phenolic | 1350 | Absent | Deprotonation and coordination of phenolic oxygen |
| ν(M-O) | - | 519 | Formation of Metal-Oxygen bond |
| ν(M-N) | - | 477 | Formation of Metal-Nitrogen bond |
| Data derived from a representative Schiff base system. nih.gov |
Structural Investigations:
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov While specific crystal structures for simple this compound-transition metal complexes are not widely reported, studies on related barbiturate complexes reveal polymeric structures with oxygen atoms from the ligand bridging metal centers. nih.gov For Schiff base derivatives, X-ray studies confirm the coordination modes inferred from spectroscopy and reveal detailed three-dimensional structures. nih.gov
Ligand Field Theory and Electronic Structure Analysis in this compound Coordination Compounds
Ligand Field Theory (LFT) is an extension of Crystal Field Theory and Molecular Orbital Theory used to describe the electronic structure of coordination compounds. wikipedia.orgbritannica.com It explains the splitting of the metal's d-orbitals into different energy levels due to the electrostatic field created by the surrounding ligands. fiveable.mefiveable.me
In an octahedral complex, the five degenerate d-orbitals of the transition metal ion are split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). youtube.com The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligands. fiveable.me
The electronic spectrum of a this compound-metal complex can be used to determine Δo. The absorption of visible light corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). illinois.edu The energy of this absorption is directly related to the value of Δo.
For example, the electronic structure of a d⁶ metal ion like Co(III) in an octahedral field of this compound-containing ligands would depend on the magnitude of Δo compared to the spin-pairing energy (P).
If Δo < P (Weak Field): The electrons will occupy the d-orbitals to maximize spin, resulting in a high-spin configuration (t₂g⁴ eg²).
If Δo > P (Strong Field): The electrons will first fill the lower-energy t₂g orbitals before occupying the eg orbitals, leading to a low-spin configuration (t₂g⁶ eg⁰).
The specific placement of this compound-based ligands in the spectrochemical series would require experimental data from their complexes. However, given the presence of N and O donor atoms, they are expected to be moderate-field ligands. A detailed LFT analysis would involve assigning the observed electronic absorption bands to specific d-d transitions to calculate ligand field parameters (like Δo and the Racah parameter B), which provide insight into the nature of the metal-ligand bond. youtube.com
Reactivity and Catalytic Applications of this compound-Based Metal Complexes
The study of the reactivity of this compound-based metal complexes is an emerging area. The reactivity of coordination complexes can be broadly classified into ligand substitution reactions, redox reactions involving the metal center, and reactions centered on the coordinated ligand itself. mdpi.com
While specific catalytic applications for this compound complexes are not yet widely documented, related Schiff base metal complexes have shown significant potential in various catalytic processes. nih.gov Metal complexes are widely used as catalysts in reactions such as oxidation, reduction, and various C-C bond-forming reactions. nih.govmdpi.com The catalytic activity is often dependent on the ability of the metal center to switch between different oxidation states and to coordinate with substrate molecules.
Potential areas for the application of this compound-based metal complexes include:
Oxidation Catalysis: Transition metal complexes are known to catalyze the oxidation of various organic substrates, such as alcohols and hydrocarbons. mdpi.com
Biomimetic Catalysis: The structural similarity of the this compound core to biological pyrimidines suggests that its metal complexes could serve as models for metalloenzymes or exhibit interesting biological activities. academicjournals.org
Homogeneous Catalysis: The solubility of certain metal complexes in organic solvents allows them to be used as homogeneous catalysts, offering high selectivity under mild reaction conditions.
The reactivity of the coordinated this compound ligand itself is also of interest. The electron density distribution in the this compound ring can be altered upon coordination to a metal ion, potentially modifying its susceptibility to electrophilic or nucleophilic attack. Further research is needed to explore and develop the catalytic potential and reaction chemistry of this promising class of coordination compounds.
Theoretical and Computational Chemistry Studies of Uramil
Quantum Chemical Calculations on Uramil and Its Reaction Intermediates
Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are fundamental for understanding the electronic structure, geometry, and energetic stability of molecules and their transient species nih.gov. For this compound, these calculations would involve optimizing its molecular geometry to determine the most stable conformation in the gas phase or in solution. Key properties such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Furthermore, quantum chemical methods are employed to analyze electronic properties, including frontier molecular orbitals (HOMO and LUMO), partial atomic charges, and dipole moments, which are crucial for predicting sites of reactivity nih.gov.
In the context of chemical reactions involving this compound, quantum chemical calculations are indispensable for characterizing reaction intermediates and transition states. By mapping potential energy surfaces, researchers can identify plausible reaction pathways, determine activation energies, and assess the stability of various intermediate species that form during a reaction nih.gov. This allows for a detailed understanding of the reaction mechanism, including the identification of rate-determining steps and the role of specific functional groups. For example, such calculations have been used to trace back reaction paths and predict reactants by analyzing the stability and contribution ratios of various species at different temperatures.
Molecular Dynamics Simulations of this compound in Solution and Condensed Phases
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecules and their interactions in various phases, including solutions, solids, and other condensed environments. For this compound, MD simulations would provide insights into its dynamic behavior, conformational flexibility, and interactions with surrounding solvent molecules or within a crystalline lattice.
In solution, MD simulations can reveal solvation shells, hydrogen bonding networks, and the influence of the solvent's dielectric constant on this compound's stability and reactivity. These simulations are crucial for understanding how the solvent environment affects molecular properties and processes such as diffusion and conformational changes. In condensed phases, MD can explore the packing arrangements of this compound molecules, their collective motions, and phase transitions. Advanced MD techniques, such as those incorporating external electric fields, can provide atomistic insights into the interaction of condensed phase systems with their environment, which is relevant for understanding material properties. The ability to simulate open molecular systems by incorporating dissipative processes also extends the scope of MD to more realistic chemical environments.
Computational Prediction of this compound Reactivity and Selectivity
Computational methods play a crucial role in predicting the reactivity and selectivity of chemical compounds, guiding synthetic strategies and optimizing reaction conditions. For this compound, computational predictions would focus on identifying the most probable reaction sites, the preferred pathways for a given reaction, and the selectivity (e.g., regioselectivity or stereoselectivity) of product formation.
Quantum chemical calculations can elucidate reaction mechanisms by locating transition states and calculating activation energies, which are critical for predicting reaction rates and feasibility. Computational tools can automatically predict the selectivity and activity of reactants, providing a molecular-level understanding of reaction mechanisms. Furthermore, the integration of machine learning and artificial intelligence (AI) with established chemical knowledge is advancing the ability to predict reaction outcomes, including reaction rates and selectivity, by analyzing factors such as steric and orbital interactions. This allows for a more streamlined approach to chemical synthesis by predicting expected products and their yields.
Development of Force Fields for this compound and Its Derivatives in Larger Systems
While quantum mechanical calculations provide high accuracy, their computational cost limits their application to relatively small systems and short timescales. For larger systems or longer simulations, classical molecular mechanics force fields (FFs) are employed. A force field consists of empirical functions and parameters that describe the potential energy of a system based on atomic positions and interactions.
The development of specific force fields for this compound and its derivatives is crucial for enabling large-scale molecular simulations, such as those involving this compound in complex biological environments (e.g., protein binding, membrane interactions) or in material science applications. Force field parameters are typically derived from a combination of experimental data and quantum mechanical calculations, including bonded terms (bonds, angles, dihedrals) and non-bonded interactions (Coulombic and van der Waals forces). Recent advancements include the development of polarizable force fields, which account for electronic polarization effects, and the use of machine learning methods for more efficient parameterization. Such force fields would allow researchers to simulate the behavior of this compound in systems containing thousands to millions of atoms over microseconds or longer, providing insights into its macroscopic properties and interactions.
Advanced Spectroscopic and Structural Elucidation Techniques in Uramil Research
High-Resolution NMR Spectroscopy for Uramil Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds, including this compound and its derivatives nist.govnih.govpsu.eduacs.org. While solution-state NMR for this compound itself can be challenging due to its poor solubility, solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, have proven effective for characterizing this compound derivatives researchgate.net.
For 5-aminobarbituric acid (this compound), solid-state ¹³C{¹H} CP/MAS NMR spectra have provided characteristic chemical shifts for the carbon atoms of the pyrimidine (B1678525) ring. Specifically, the C5 carbon resonates at δ 86.78 ppm, while the carbonyl carbons at C2, C4, and C6 appear at δ 153.92 ppm and δ 162.78 ppm, respectively researchgate.net. For 1,3-dimethyl-5-aminobarbituric acid, the N-CH₃ carbons are observed at δ 30.10 ppm, with ring carbons at δ 84.46 (C5), δ 151.20 (C2), and δ 160.32 (C4, C6) researchgate.net. These chemical shifts are crucial for confirming the presence of the barbituric acid scaffold and the amino substitution.
NMR spectroscopy also plays a vital role in studying the tautomeric forms of this compound derivatives. For instance, studies on Schiff bases derived from 5-aminobarbituric acid indicate that the enol form can be more stable than the keto form, a finding supported by solid-state ¹³C NMR psu.edu.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound and Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| This compound (5-Aminobarbituric Acid) | C5 | 86.78 | researchgate.net |
| C2 | 153.92 | researchgate.net | |
| C4, C6 | 162.78 | researchgate.net | |
| 1,3-Dimethyl-5-aminobarbituric acid | N-CH₃ | 30.10 | researchgate.net |
| C5 | 84.46 | researchgate.net | |
| C2 | 151.20 | researchgate.net | |
| C4, C6 | 160.32 | researchgate.net |
Mass Spectrometry (MS) Applications in this compound Derivative Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as providing insights into their fragmentation pathways fishersci.sespuvvn.edulibretexts.org. The fragmentation patterns observed in the mass spectra can offer valuable structural information.
For this compound (C₄H₅N₃O₃), GC-MS data shows prominent peaks at m/z 57, 29, 18, 28, and 44 fishersci.se. These fragments correspond to characteristic cleavages within the molecule. In general, barbituric acid derivatives often exhibit fragmentation patterns involving the loss of small, stable molecules such as water, ammonia (B1221849), or isocyanic acid (HNCO) researchgate.netresearchgate.net. McLafferty rearrangements can also occur in certain substituted barbituric acids, leading to specific fragment ions gatech.edu. The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) is typically observed, confirming the molecular weight of the compound libretexts.org. The analysis of these fragmentation pathways aids in the unambiguous identification and characterization of this compound and its synthetic derivatives gatech.educore.ac.uk.
X-ray Crystallography of this compound and Its Complexes: Insights into Solid-State Structures
X-ray crystallography is the most definitive technique for determining the atomic and molecular structure of crystalline compounds in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions researchgate.nethoriba.comresearchgate.net. While direct single-crystal X-ray diffraction data specifically for this compound (5-aminobarbituric acid) is not extensively detailed in the provided search results, insights into its solid-state behavior and that of its derivatives can be inferred from studies on related barbituric acid compounds and their metal complexes researchgate.netresearchgate.net.
For instance, X-ray diffraction studies have been performed on Schiff bases derived from 5-aminobarbituric acid, revealing their solid-state structures and confirming the stability of enol forms over keto forms in some cases psu.eduresearchgate.net. Similarly, metal complexes incorporating Schiff base ligands derived from related compounds have been characterized by X-ray diffraction, showing details of coordination geometry and crystal packing spuvvn.eduresearchgate.netsamipubco.commdpi.comunizar.es. These studies highlight the potential for this compound to form complex hydrogen bonding networks and supramolecular assemblies in the solid state, which are crucial for understanding its physical properties and reactivity. The absence of specific single-crystal data for this compound itself might be due to difficulties in obtaining suitable single crystals.
Advanced Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify functional groups and gain insights into molecular vibrations, symmetry, and bonding within a molecule horiba.comyoutube.com.
Infrared (IR) Spectroscopy: this compound's structure, containing N-H, C=O, and C-N bonds, provides characteristic absorption bands in the IR spectrum nist.govspuvvn.edu. Key vibrational modes expected for this compound (5-aminobarbituric acid) include:
N-H stretching vibrations : The amino group (-NH₂) typically shows characteristic stretching bands in the region of 3300-3500 cm⁻¹, often appearing as multiple peaks (asymmetric and symmetric stretches) wpmucdn.comvscht.cz. The N-H bonds within the pyrimidine ring (amide N-H) would also contribute to this region, possibly at lower wavenumbers due to hydrogen bonding udel.edu.
Carbonyl (C=O) stretching vibrations : The three carbonyl groups in the barbituric acid moiety are expected to produce strong absorption bands. For barbituric acid derivatives, these typically appear in the 1630-1725 cm⁻¹ range wpmucdn.comlibretexts.org. The exact positions can be influenced by hydrogen bonding and electronic effects udel.edu.
C-N stretching vibrations : These typically appear in the fingerprint region (below 1500 cm⁻¹), which is complex but provides a unique spectral fingerprint for the molecule youtube.comwpmucdn.com.
Studies on Schiff bases derived from 5-aminobarbituric acid have shown strong bands corresponding to asymmetric and symmetric O-H stretching (if enolization occurs) and C=O bands psu.eduacademicjournals.org. Furthermore, IR spectroscopy has been used to confirm the enol form's stability in this compound derivatives by the absence of certain keto form indicators psu.eduresearchgate.net.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy, particularly for vibrations that involve changes in polarizability, such as symmetric stretching modes horiba.com. While specific detailed Raman spectra for this compound itself are not readily available in the provided search results, Raman spectroscopy is generally valuable for characterizing chemical structure, phase, and polymorphy of materials horiba.com. It is often used for identifying specific molecular bonds and functional groups, and for analyzing mixtures horiba.com. For compounds like this compound, Raman could provide insights into the symmetric stretching of the carbonyl groups and the pyrimidine ring vibrations, which might be weak or absent in IR spectra.
Application of Chiroptical Spectroscopy for this compound Chirality Studies
This compound, as a 5-aminobarbituric acid, possesses a plane of symmetry and is inherently an achiral molecule. Therefore, it does not exhibit optical activity or circular dichroism (CD) in its pure form wikipedia.org. However, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, becomes highly relevant when studying chiral derivatives of this compound or barbituric acid.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its absolute configuration, conformation, and molecular interactions wikipedia.orgresearchgate.netreadthedocs.iogenesilico.pl. For example, studies have investigated the circular dichroism of 5-alkyl-5-(3-hydroxy-1-methylbutyl)barbituric acids, which are chiral derivatives. These compounds exhibited two Cotton effects in the 230–260 nm region, with signs opposite to those of similar compounds lacking the 3-hydroxy group on the side chain rsc.org. This demonstrates how CD can be used to probe the influence of specific chiral substituents on the electronic transitions of the barbituric acid chromophore.
Furthermore, supramolecular complexation of achiral hosts with chiral guests can induce CD signals, allowing for the differentiation of enantiomers and structural variations in amino acid derivatives rsc.org. This principle could potentially be applied to study the interactions of this compound with chiral molecules or to characterize this compound derivatives that incorporate chiral centers.
Uramil in Biochemical and Metabolic Pathway Research
Uramil as a Precursor or Metabolite in Purine (B94841) and Pyrimidine (B1678525) Metabolism
This compound is primarily recognized as a hydrolysis product of purpuric acid. thegoodscentscompany.com Purpuric acid itself can be synthesized through the nitration of uric acid. thegoodscentscompany.com Uric acid is a crucial end-product of purine catabolism in humans and other organisms lacking the enzyme uricase. egyankosh.ac.inmhmedical.comutah.edumdpi.comsciex.com This places this compound within the broader context of purine degradation pathways, albeit as a downstream chemical derivative rather than a direct intermediate in the primary purine or pyrimidine synthetic routes.
The major purine catabolic pathway in humans culminates in the formation of uric acid from purine nucleotides such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). These converge at xanthine (B1682287), which is then oxidized to uric acid by xanthine oxidase. mhmedical.commdpi.comsciex.com Pyrimidine catabolism, in contrast, typically involves ring cleavage, yielding beta-amino acids, ammonia (B1221849), and carbon dioxide. egyankosh.ac.inmhmedical.com this compound's formation from purpuric acid, which is derived from uric acid, suggests its presence in biological systems would be a consequence of specific chemical transformations of purine degradation products, rather than a direct product of the main enzymatic catabolic cascades.
Investigations into this compound's Involvement in Enzymatic Reactions
While this compound itself is not commonly cited as a direct natural substrate or product of specific enzymes within core metabolic pathways, its derivatives have been utilized in model systems to investigate fundamental aspects of enzymatic reactions. Notably, this compound NN diacetate has been employed in kinetic studies to understand the formation of complexes involving metal ions such as manganese(II) and magnesium. smolecule.comresearchgate.netearthlinepublishers.com These investigations are designed to mimic enzyme-metal-substrate systems, providing insights into the kinetics of ternary complex formation, which is often crucial in the activity of hydrolytic enzymes. smolecule.comresearchgate.net
Such studies have explored how the binding of one ligand influences the rate at which a metal ion reacts with a second ligand, offering valuable data for understanding the catalytic mechanisms of metalloenzymes. smolecule.comearthlinepublishers.com The observed kinetics of complex formation in these model systems can help elucidate the differing catalytic powers of various metals in biological contexts. earthlinepublishers.com
Biosynthetic Pathways Involving this compound: Mechanistic Enzymology
The "biosynthesis" of this compound, in a chemical sense, is closely tied to the degradation products of purines and subsequent chemical reactions. This compound (5-aminobarbituric acid) is a key precursor in the chemical synthesis of purpuric acid. Purpuric acid is formed through the condensation of this compound with alloxan (B1665706) (5-oxobarbituric acid). earthlinepublishers.commagnascientiapub.com Alloxan, in turn, is a primary oxidation product of uric acid, often obtained through reactions with nitric acid. earthlinepublishers.comdntb.gov.ua
Purine Catabolism to Uric Acid: Purine bases are degraded to uric acid, primarily through enzymatic steps involving xanthine oxidase. mhmedical.commdpi.comsciex.com
Oxidation of Uric Acid to Alloxan: Uric acid undergoes oxidative degradation, for instance, by nitric acid, to yield alloxan. earthlinepublishers.comdntb.gov.ua
Formation of this compound: this compound can be obtained chemically, for example, by the reduction of 5-nitrobarbituric acid. earthlinepublishers.com
Condensation to Purpuric Acid: this compound then condenses with alloxan to form purpuric acid. earthlinepublishers.commagnascientiapub.com
Hydrolysis to this compound: Purpuric acid can then hydrolyze to yield this compound and alloxan. thegoodscentscompany.com
This pathway illustrates that this compound's presence in biological or experimental contexts often arises from the chemical transformation of purine degradation products, rather than a direct, enzyme-catalyzed de novo biosynthetic route for this compound itself. The mechanistic enzymology in this context would therefore focus on the enzymes involved in the initial purine catabolism leading to uric acid, and the subsequent chemical reactions that can yield this compound and related compounds.
Advanced Analytical Techniques for this compound Detection in Biological Matrices
The detection and quantification of small molecules like this compound in complex biological matrices (e.g., blood, urine, plasma, tissue samples) require sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS), often coupled (LC-MS), along with gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE), are widely employed for metabolomics and the analysis of small organic molecules in biological samples. thermofisher.comutah.edumdpi.comsmolecule.comgoogle.comtechnologynetworks.comclinicallab.comigminresearch.comopenaccessjournals.comoatext.comnih.govnih.govdiva-portal.orgrsc.orgnih.govnih.govmdpi.comresearchgate.netcabidigitallibrary.orgveedalifesciences.comresearchgate.net
While specific validated methods for this compound detection in biological matrices are not extensively documented in general literature, the principles and applications of these advanced techniques suggest their applicability:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity, selectivity, and reproducibility for quantifying small molecules in complex biological fluids. smolecule.comdiva-portal.orgresearchgate.net For instance, LC-MS/MS methods have been developed for the rapid and quantitative analysis of uracil (B121893) in human plasma and serum, demonstrating excellent sensitivity and linearity. smolecule.com This suggests that with appropriate method development, including sample preparation (e.g., protein precipitation), chromatographic separation (e.g., using reverse-phase columns), and optimized MS detection parameters, this compound could be effectively detected.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and semi-volatile organic molecules and is widely used for analyzing biological samples for various compounds, often requiring derivatization to enhance volatility and detection sensitivity. thermofisher.comclinicallab.com For example, GC-MS methods have been developed for urea (B33335) and creatinine (B1669602) in biological fluids after pre-column derivatization. technologynetworks.commdpi.com If this compound can be suitably derivatized, GC-MS could provide highly sensitive and selective detection.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection (HPLC-UV, HPLC-DAD, HPLC-FL), is a versatile tool for separating and quantifying compounds in biological samples. openaccessjournals.comoatext.com HPLC-DAD methods have been successfully developed for uracil and its metabolites in bacterial cells and culture media. researchgate.net The ability of HPLC to resolve complex mixtures and its high accuracy and sensitivity make it a potential candidate for this compound analysis.
Capillary Electrophoresis (CE): CE separates molecules based on charge, size, and hydrophobicity, offering high separation efficiency and requiring small sample volumes. igminresearch.comnih.govnih.gov CE has been applied to analyze various biological samples, including blood and urine, for small organic molecules, peptides, and proteins. mdpi.comigminresearch.comnih.govrsc.org Coupling CE with mass spectrometry (CE-MS) can further enhance detection capabilities, particularly for hydrophilic compounds. oatext.comrsc.org
The development of specific protocols for this compound in biological matrices would involve optimizing sample preparation (e.g., extraction, protein precipitation), chromatographic conditions (e.g., column chemistry, mobile phase), and detector settings to achieve the required sensitivity, selectivity, and reproducibility for research applications.
Emerging Research Frontiers and Future Directions in Uramil Chemistry
Exploration of Novel Uramil Scaffolds for Diverse Research Applications
The exploration of novel this compound scaffolds is a burgeoning area, driven by the potential to impart new functionalities and expand its utility across various scientific domains. A significant direction involves the synthesis of biocidal polymers based on this compound and its azo-dyes. These polymers have been prepared through reactions of this compound with polyacrylonitrile (B21495) and polyethylacrylate, as well as by co-polymerizing heterocyclic monomers derived from this compound azo-dyes with diisocyanates such as tolylene-2,6-diisocyanate and toluene-2,4-diisocyanate. The resulting polymers can be further converted into quaternary salts and N-halamine forms. These modified this compound-based polymers have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial materials researchgate.neteurekaselect.com. This represents a promising avenue for creating functional materials with inherent biocidal properties.
Integration of this compound Chemistry with Nanotechnology and Nanoscience
The integration of this compound chemistry with nanotechnology and nanoscience is an emerging frontier, particularly in the development of advanced functional materials. The aforementioned biocidal polymers derived from this compound have found application in the antibacterial modification of textiles, leveraging nanotechnology principles to impart durable antimicrobial properties to fabrics nih.govfishersci.ca. This involves the incorporation of this compound-based polymeric structures at the nanoscale to inhibit microbial growth on textile surfaces. Such advancements contribute to the creation of self-sanitizing textiles and other materials with enhanced hygiene features. The ability to functionalize materials at the nanoscale with this compound derivatives opens possibilities for developing new classes of nanomaterials with tailored properties for diverse applications, including potential roles in advanced sensing platforms digitalxplore.orgprezi.com.
Advanced In Silico Screening and Design of this compound-Based Systems
Computational chemistry, including advanced in silico screening and design methodologies, plays a crucial role in understanding and predicting the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations are increasingly employed to investigate the electronic states, molecular parameters, and reactivity descriptors of this compound-based systems eurjchem.comscilit.comrsc.orgscirp.orgnih.gov. For instance, computational studies, including DFT, have been utilized to understand the reactivity of related pyrimidine (B1678525) and uracil (B121893) derivatives, providing insights into their electronic structures, HOMO-LUMO energy levels, and charge transfer interactions scirp.orgnih.govmdpi.com. This computational approach facilitates the rational design of novel this compound scaffolds with desired properties, allowing researchers to predict molecular behavior and interactions before experimental synthesis. Such in silico methods accelerate the discovery and optimization of new this compound-based compounds for specific applications.
Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains
This compound chemistry is increasingly integrated into interdisciplinary research efforts, bridging traditional chemical synthesis with fields such as materials science and microbiology. The development of this compound-based biocidal polymers exemplifies this integration, combining organic synthesis with polymer chemistry and material science to create functional materials with biological activity researchgate.netcenmed.com. Historically, this compound is known as a degradation product of uric acid and a precursor in the formation of purpuric acid and murexide, linking its chemistry to the broader context of purine (B94841) metabolism and historical analytical chemistry wikipedia.orgwikipedia.orgprezi.comechemi.comuni.lu. This interdisciplinary approach fosters innovation by leveraging diverse expertise to address complex challenges, from designing new functional materials to understanding fundamental chemical processes within broader systems.
Methodological Innovations in this compound Synthesis and Characterization
Innovations in the synthesis and characterization of this compound and its derivatives are vital for advancing its research frontiers. Traditional synthesis routes for this compound involve the reduction of nitrobarbituric acid or nitrosobarbituric acid, or the reaction of alloxantin (B145670) with ammonium (B1175870) chloride orgsyn.orgctdbase.org. Future directions in synthesis are likely to focus on greener and more efficient methodologies, potentially incorporating biological, enzyme-catalyzed, or water-phase processes to reduce environmental impact and improve sustainability echemi.com. For characterization, advanced analytical techniques are indispensable. While specific innovations for this compound's characterization were not detailed, the broader field of materials science and organic chemistry utilizes state-of-the-art methods such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to elucidate the structure and properties of novel compounds and materials scirp.orgnih.govrochester.edu. These advanced techniques are crucial for confirming the structure of newly synthesized this compound scaffolds and understanding their behavior at a molecular level.
Q & A
Q. What are the standard protocols for synthesizing Uramil in laboratory settings?
this compound is typically synthesized via the reduction of nitro barbituric acid using tin and hydrochloric acid. Key steps include:
- Heating nitro barbituric acid (100 g, 0.44 mol) with concentrated HCl (600 mL) and tin powder (250 g) under reflux for ~30 minutes until the solution becomes colorless .
- Filtering the hot mixture and allowing crystallization overnight.
- Washing the precipitate with dilute HCl and water to remove tin salts . Methodological considerations: Ensure complete removal of residual nitro barbituric acid by verifying the absence of yellow coloration. Double-layer filtration with activated charcoal is recommended for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Common techniques include:
- FT-IR : To confirm functional groups (e.g., NH stretches at ~3200 cm⁻¹, carbonyl groups at ~1700 cm⁻¹).
- NMR : ¹H NMR for detecting aromatic protons and NH groups; ¹³C NMR for carbonyl and ring carbon signals.
- Mass Spectrometry : To verify molecular ion peaks (m/z 142 for this compound) . Cross-validation with elemental analysis (C, H, N) is critical to confirm purity.
Q. How can researchers optimize this compound yield during synthesis?
- Adjust reaction parameters systematically (e.g., HCl concentration, tin stoichiometry, heating duration) using Design of Experiments (DOE) approaches.
- Monitor crystallization conditions: Slow cooling and seed crystal addition improve yield.
- Avoid oversaturation, which can lead to impurities; concentrate filtrate to ~1 L before cooling .
Advanced Research Questions
Q. What experimental design strategies mitigate challenges in this compound’s purification?
- Issue : Tin salt contamination. Solution : Use dilute HCl for repeated washes and validate purity via flame tests (absence of tin-specific emission lines) .
- Issue : Incomplete crystallization. Solution : Concentrate the mother liquor under reduced pressure and reintroduce seed crystals.
Q. How can researchers resolve contradictions in this compound’s reported solubility data?
Discrepancies may arise from variations in solvent purity or crystallinity. Methodological steps include:
- Standardizing solvent systems (e.g., aqueous HCl vs. ethanol).
- Conducting parallel solubility tests under controlled humidity/temperature.
- Comparing results with X-ray diffraction (XRD) data to correlate solubility with crystal structure .
Q. What advanced analytical methods validate this compound’s reactivity in novel applications (e.g., coordination chemistry)?
- Thermogravimetric Analysis (TGA) : Assess thermal stability for high-temperature reactions.
- Single-Crystal XRD : Resolve ambiguities in tautomeric forms (e.g., lactam vs. lactim structures).
- DFT Calculations : Predict electronic properties and reaction pathways for ligand design .
Data Contradiction and Interpretation
Q. How should researchers address conflicting FT-IR spectra of this compound in literature?
- Root Cause : Differences in sample preparation (e.g., KBr pellet hydration, grinding techniques). Resolution :
- Replicate spectra under inert atmosphere to prevent moisture absorption.
- Use deuterated solvents for solution-state IR to minimize interference.
- Cross-reference with Raman spectroscopy for vibrational mode consistency .
Q. What methodologies identify and correct biases in historical this compound studies?
- Systematic Review : Compile data from pre-1980s studies (often lacking modern instrumentation) and re-evaluate findings using current techniques.
- Meta-Analysis : Statistically assess variability in reported melting points (e.g., 300–320°C) to identify outliers .
Literature and Data Management
Q. How should researchers manage contradictory data in this compound publications?
- Create a comparative table documenting variables (e.g., solvent, catalyst, yield) across studies.
Example:
| Study | Method | Yield (%) | Purity Test |
|---|---|---|---|
| [8] | Sn/HCl | 75 | Elemental Analysis |
| [Ref] | HI | 68 | NMR |
Ethical and Methodological Rigor
Q. What ethical guidelines apply to this compound research involving hazardous reagents?
- Adhere to institutional safety protocols for handling HCl and tin powders.
- Document waste disposal methods for tin salts (e.g., neutralization before disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
